molecular formula C18H17Cl2N3O4 B11102024 N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide CAS No. 324031-87-0

N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide

Cat. No.: B11102024
CAS No.: 324031-87-0
M. Wt: 410.2 g/mol
InChI Key: JUAAWKSWIUWJEE-LSFURLLWSA-N
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Description

N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzylidene hydrazine moiety, which is often associated with significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide typically involves a multi-step process. One common method includes the condensation of 2,4-dichlorobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 3,4-dimethoxybenzoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the benzylidene hydrazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The benzylidene hydrazine moiety can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-((2-(2,4-Dichlorobenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide
  • N’-(2,4-Dichlorobenzylidene)-2-hydroxybenzohydrazide
  • N’-(5-Chloro-2-hydroxybenzylidene)-4-dimethylaminobenzohydrazide

Uniqueness

N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications across various fields of research .

Properties

CAS No.

324031-87-0

Molecular Formula

C18H17Cl2N3O4

Molecular Weight

410.2 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C18H17Cl2N3O4/c1-26-15-6-4-11(7-16(15)27-2)18(25)21-10-17(24)23-22-9-12-3-5-13(19)8-14(12)20/h3-9H,10H2,1-2H3,(H,21,25)(H,23,24)/b22-9+

InChI Key

JUAAWKSWIUWJEE-LSFURLLWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)OC

Origin of Product

United States

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